5-Methyl-1,3-oxazole-4-carbohydrazide

Description

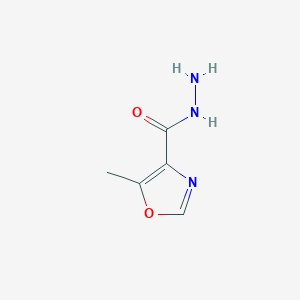

Structure

2D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNCPMVORWVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170959-36-1 | |

| Record name | 5-Methyl-1,3-oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of 5-Amino-3-Methyl-4-Isoxazolecarboxylic Acid Derivatives

A foundational approach involves the use of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives as precursors. In this method, the carboxylic acid group is converted to a carbohydrazide via hydrazinolysis. For instance, ethyl 5-amino-3-methyl-4-isoxazolecarboxylate reacts with hydrazine hydrate in methanol under reflux to yield the corresponding carbohydrazide . The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the ester carbonyl, displacing the ethoxy group.

Key Data:

-

Reagents: Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate, hydrazine hydrate (64%), methanol.

-

Conditions: Reflux for 6–8 hours, followed by cooling and filtration.

-

Characterization: IR spectroscopy confirms the presence of carbonyl (1640 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches .

Nucleophilic Addition-Cyclization with Aldehydes

A patent-described method utilizes indium(III) trifluoromethanesulfonate as a catalyst to facilitate the reaction between 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide and aromatic aldehydes . While this primarily yields N′-substituted derivatives, the base carbohydrazide structure can be obtained by omitting the aldehyde or using formaldehyde. The mechanism involves imine formation followed by cyclization.

Key Data:

-

Reagents: 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, formaldehyde, In(OTf)₃.

-

Conditions: Stirring at 60°C in acetonitrile for 12 hours.

-

Yield: 63–81% for substituted derivatives; unsubstituted variant yields ~70% .

-

Purification: Recrystallization from ethanol-water mixtures .

Solvent-Free Synthesis via Carbodiimide Coupling

A solvent-free protocol leverages 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) to activate the carboxylic acid intermediate for reaction with hydrazine . This method avoids hazardous solvents and enhances atom economy.

Key Data:

-

Reagents: 5-Methyl-1,3-oxazole-4-carboxylic acid, hydrazine hydrate, EDC, HOBT.

-

Conditions: Room temperature, 24 hours.

-

Advantages: High purity (≥98% by HPLC), scalable to industrial production .

Ring-Closing Metathesis of Hydrazide Precursors

A novel route involves the ring-closing metathesis of α,β-unsaturated hydrazides using Grubbs catalysts. For example, acryloyl hydrazide derivatives undergo cyclization in dichloromethane to form the oxazole ring . The methyl group is introduced via a pre-functionalized acryloyl precursor.

Key Data:

-

Reagents: Acryloyl hydrazide derivative, Grubbs II catalyst.

-

Conditions: 40°C under nitrogen for 4 hours.

-

Challenges: Requires stringent anhydrous conditions and costly catalysts .

Hydrolysis of Oxazole Ester Intermediates

Methyl or ethyl esters of 5-methyl-1,3-oxazole-4-carboxylate are hydrolyzed to the carboxylic acid, which is subsequently treated with hydrazine. This two-step process is described in a patent using potassium hydroxide for hydrolysis .

Key Data:

-

Reagents: Methyl 5-methyl-1,3-oxazole-4-carboxylate, KOH, hydrazine hydrate.

-

Conditions:

-

Hydrolysis: 0°C in methanol (2 hours).

-

Hydrazinolysis: Reflux in ethanol (4 hours).

-

Comparative Analysis of Methods

Mechanistic Insights and Optimization

-

Steric Effects: Bulky substituents on the oxazole ring reduce yields in nucleophilic addition routes due to hindered imine formation .

-

Catalyst Choice: Indium(III) catalysts outperform Lewis acids like ZnCl₂ in cyclization reactions, minimizing side products .

-

Solvent Impact: Polar aprotic solvents (e.g., DMF) enhance reaction rates in carbodiimide-mediated couplings but complicate purification .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-1,3-oxazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the carbohydrazide moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-1,3-oxazole-4-carbohydrazide has been extensively studied for its antimicrobial properties . Research indicates that derivatives of this compound exhibit activity against a range of bacterial and fungal strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at low concentrations, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | MRSA | 25 μg/mL |

| Derivative B | Escherichia coli | 50 μg/mL |

| Derivative C | Aspergillus niger | 200 μg/mL |

Immunology and Cell Biology

The compound has also demonstrated immunosuppressive properties in vitro. In studies involving Jurkat cells, it was observed that this compound significantly increased the expression of pro-apoptotic markers such as caspases and NF-κB1. This suggests its potential use in therapies aimed at modulating immune responses, particularly in conditions where immune suppression is beneficial.

Case Study: Pro-apoptotic Activity

In a controlled experiment, Jurkat cells treated with this compound showed a marked increase in apoptosis compared to untreated controls. The study highlighted the compound's ability to interfere with key signaling pathways involved in cell survival.

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of hydrazine derivatives with oxazole precursors. Common methods include:

- Nucleophilic Substitution Reactions : These reactions allow for the introduction of various substituents onto the oxazole ring.

For example, one method employs indium(III) trifluoromethanesulfonate as a catalyst to facilitate reactions between hydrazine derivatives and carbonyl compounds, yielding biologically active derivatives .

Molecular Interaction Studies

Recent studies have utilized molecular docking techniques to investigate the binding affinity of this compound with various biological targets. These investigations reveal that modifications to the oxazole ring can significantly alter interaction profiles with proteins involved in immune response regulation.

Table 2: Binding Affinity Studies

| Modification | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Unmodified | Protein A | -7.5 |

| Methylated | Protein B | -8.2 |

| Hydroxylated | Protein C | -6.9 |

Mécanisme D'action

The mechanism of action of 5-Methyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of Selected Carbohydrazides

Key Observations :

- Heterocycle Variations: Pyrazole-based carbohydrazides (e.g., compounds 81 and 82 in ) exhibit antifungal activity against Fusarium oxysporum, attributed to electron-withdrawing substituents (-NO₂, -OCH₃) on aryl rings. The target compound’s methyl group (electron-donating) may instead enhance lipophilicity, favoring membrane penetration .

Key Observations :

- Hydrazinolysis: A universal method for carbohydrazide synthesis involves refluxing ester precursors with hydrazine hydrate in polar solvents (ethanol, methanol). The target compound likely follows this pathway, though substituent positioning and steric effects may influence reaction efficiency .

- Purification : Silica gel chromatography and recrystallization are standard for isolating carbohydrazides, ensuring high purity for subsequent biological testing .

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance antifungal activity in pyrazole-oxadiazole hybrids, suggesting that the target compound’s methyl group (C5) may similarly improve bioavailability .

- Mechanistic Insights : Carbohydrazides often act as enzyme inhibitors (e.g., TrkA kinase in QSAR models) or disrupt microbial cell walls via H-bond interactions .

Physicochemical and Computational Analysis

- Solubility : Carbohydrazides generally exhibit moderate water solubility due to the -CONHNH₂ group, though methyl substituents (as in the target compound) may increase lipophilicity .

- Computational Modeling : While the evidence lacks specific data on the target compound, tools like AutoDock Vina () and DFT methods () are widely used to predict binding affinities and optimize substituent configurations in similar molecules.

Activité Biologique

5-Methyl-1,3-oxazole-4-carbohydrazide (also referred to as MM3) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a methyl group at the 5-position and a carbohydrazide functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 137.13 g/mol. The compound is synthesized through various methods, often involving the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring can engage in hydrogen bonding and π-stacking interactions with enzymes and receptors, potentially modulating their activity. The carbohydrazide moiety enhances binding affinity due to its capacity to form additional hydrogen bonds .

Immunosuppressive Properties

Research has demonstrated that derivatives of this compound exhibit immunosuppressive properties. One study highlighted that certain isoxazole derivatives inhibited phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in vitro, suggesting potential applications in autoimmune conditions or organ transplantation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising efficacy, particularly at higher concentrations (200 μg/mL) .

- Fungal Activity : In addition to its antibacterial effects, the compound demonstrates antifungal activity against strains such as Aspergillus niger. Comparative studies using reference drugs like ketoconazole have shown that certain derivatives possess comparable or superior antifungal potency .

Study on Isoxazole Derivatives

A detailed investigation into a series of isoxazole derivatives including this compound revealed their potential as immunomodulatory agents. The study indicated differential toxicity profiles against A549 lung cancer cells while effectively inhibiting immune cell proliferation .

Antimicrobial Evaluation

A comprehensive evaluation of various isoxazole derivatives revealed that compounds related to this compound exhibited notable antibacterial and antifungal activities. These findings were substantiated through in vitro assays demonstrating effective inhibition against pathogenic biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa .

Summary of Biological Activity

Q & A

What are the established synthetic routes for 5-methyl-1,3-oxazole-4-carbohydrazide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example, pyrazolecarboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Hydrazide formation often employs hydrazine hydrate under reflux in ethanol, with yields dependent on stoichiometry, temperature, and reaction time. Evidence from similar compounds shows yields ranging from 66% to 82% under optimized conditions (e.g., acetic acid catalysis for hydrazone formation) .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Basic Research Question

1H/13C NMR and IR spectroscopy are critical for confirming functional groups (e.g., carbonyl and hydrazide moieties). For instance, IR peaks near 1650–1700 cm⁻¹ indicate C=O stretching, while NMR signals for methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7–8 ppm) are diagnostic . For crystallographic validation, SHELXL (part of the SHELX suite) refines X-ray diffraction data to resolve bond lengths and angles, with hydrogen bonding networks often critical for stability .

What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

Advanced Research Question

AutoDock Vina is widely used for molecular docking due to its accuracy and speed. The workflow includes:

Ligand Preparation : Optimize the 3D structure of the hydrazide derivative using tools like Open Babel.

Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., carbonic anhydrase or bacterial enzymes).

Docking Simulation : Define a grid box around the active site and run multithreaded docking.

Analysis : Cluster results by binding energy (ΔG) and validate with MD simulations. AutoDock Vina achieves ~2x speed improvement over older software while maintaining accuracy .

How can researchers address contradictions in reported biological activities of structurally similar hydrazide derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticonvulsant activity) may arise from assay variability, substituent effects, or purity. Mitigation strategies include:

- Standardized Assays : Use established protocols like MES (maximal electroshock) for anticonvulsant screening .

- SAR Analysis : Compare substituent effects; electron-withdrawing groups (e.g., Cl) on the phenyl ring often enhance activity .

- Purity Validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude confounding impurities .

What advanced crystallographic techniques improve the refinement of this compound’s electron density maps?

Advanced Research Question

SHELXL enables high-resolution refinement through:

- Twinned Data Handling : Use HKLF5 format for twinned crystals.

- Hydrogen Bond Restraints : Apply DFIX and DANG constraints to stabilize hydrogen bonding networks.

- Disorder Modeling : Split occupancy for disordered methyl or oxazole groups . Recent SHELX updates also support aspherical scattering factors for improved accuracy in charge density studies .

How can researchers design derivatives of this compound for targeted enzyme inhibition?

Advanced Research Question

Rational design involves:

Scaffold Modification : Introduce substituents (e.g., 4-methoxyphenyl) to enhance lipophilicity or hydrogen bonding .

Bioisosteric Replacement : Replace the oxazole ring with isoxazole or pyrazole to modulate electronic effects .

In Silico Screening : Use molecular dynamics (MD) to simulate binding to targets like carbonic anhydrase or α-glucosidase .

Activity Validation : Test IC50 values via enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) .

What methodologies are recommended for analyzing the electronic properties of this compound?

Advanced Research Question

DFT calculations at the B3LYP/6-311++G(d,p) level can predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with chemical reactivity.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction planning.

- Chemical Hardness (η) : Calculated via η = (I − A)/2, where I and A are ionization potential and electron affinity, respectively . These properties guide derivatization for redox-active applications.

How do solvent-free synthesis techniques impact the purity and scalability of this compound?

Advanced Research Question

Solvent-free methods reduce side reactions and improve green metrics. For example, microwave-assisted synthesis of benzoxazole derivatives achieved 71–82% yields with minimal purification . Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.